(+)-Mefloquine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

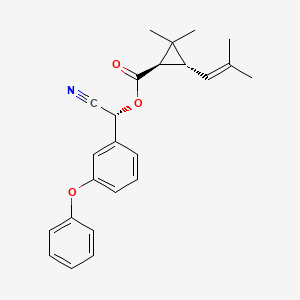

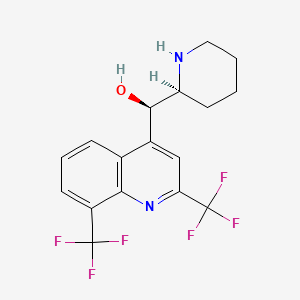

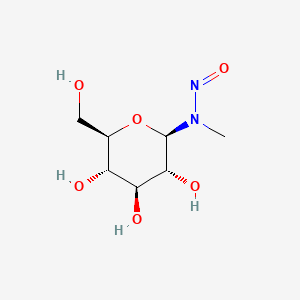

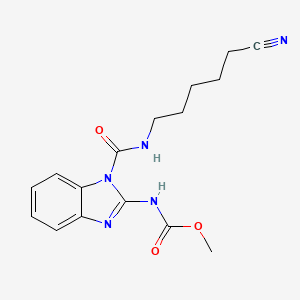

(+)-Mefloquine is a chiral compound used primarily as an antimalarial agent. It is a synthetic derivative of quinine, a natural compound found in the bark of the cinchona tree. The compound is known for its effectiveness in treating and preventing malaria, particularly in regions where the disease is resistant to other antimalarial drugs.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (+)-Mefloquine typically involves multiple steps, starting from 2,8-bis(trifluoromethyl)quinoline. The key steps include:

Formation of the quinoline ring: This is achieved through a series of reactions involving the condensation of appropriate precursors.

Introduction of the trifluoromethyl groups: These groups are introduced using reagents like trifluoromethyl iodide under specific conditions.

Chiral resolution: The racemic mixture of Mefloquine is resolved into its enantiomers using chiral chromatography or other resolution techniques.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

Bulk synthesis of intermediates: Using large reactors and controlled environments to produce intermediates in bulk.

Purification and resolution: Employing industrial-scale chromatography and crystallization techniques to obtain the desired enantiomer.

Quality control: Ensuring the final product meets pharmaceutical standards through rigorous testing and validation.

Análisis De Reacciones Químicas

Types of Reactions

(+)-Mefloquine undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate, leading to the formation of quinoline N-oxide derivatives.

Reduction: Reduction reactions can be carried out using hydrogenation techniques to produce reduced quinoline derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

Oxidation: Quinoline N-oxide derivatives.

Reduction: Reduced quinoline derivatives.

Substitution: Functionalized quinoline compounds.

Aplicaciones Científicas De Investigación

(+)-Mefloquine has a wide range of scientific research applications:

Chemistry: Used as a model compound for studying chiral resolution and asymmetric synthesis.

Biology: Investigated for its effects on cellular processes and its potential as a tool for studying cell signaling pathways.

Medicine: Primarily used as an antimalarial drug, but also explored for its potential in treating other parasitic infections and certain cancers.

Industry: Utilized in the development of new pharmaceuticals and as a reference standard in analytical chemistry.

Mecanismo De Acción

The mechanism of action of (+)-Mefloquine involves:

Inhibition of heme polymerase: The compound interferes with the polymerization of heme, a toxic byproduct of hemoglobin digestion by the malaria parasite.

Disruption of cellular processes: It affects the parasite’s cellular processes by interacting with its DNA and inhibiting protein synthesis.

Molecular targets: The primary targets include heme polymerase and various enzymes involved in DNA replication and protein synthesis.

Comparación Con Compuestos Similares

Similar Compounds

Quinine: A natural antimalarial compound with a similar mechanism of action but different pharmacokinetic properties.

Chloroquine: Another synthetic antimalarial with a similar structure but different resistance profiles.

Artemisinin: A natural compound with a different mechanism of action but used in combination therapies with Mefloquine.

Uniqueness

(+)-Mefloquine is unique due to its:

Chiral nature: The presence of a chiral center allows for the study of enantiomer-specific effects.

Effectiveness against resistant strains: It is effective against strains of malaria that are resistant to other antimalarial drugs.

Versatility in research: Its diverse applications in various fields of scientific research make it a valuable compound for study.

Propiedades

Número CAS |

51688-68-7 |

|---|---|

Fórmula molecular |

C17H16F6N2O |

Peso molecular |

378.31 g/mol |

Nombre IUPAC |

(R)-[2,8-bis(trifluoromethyl)quinolin-4-yl]-[(2S)-piperidin-2-yl]methanol |

InChI |

InChI=1S/C17H16F6N2O/c18-16(19,20)11-5-3-4-9-10(15(26)12-6-1-2-7-24-12)8-13(17(21,22)23)25-14(9)11/h3-5,8,12,15,24,26H,1-2,6-7H2/t12-,15+/m0/s1 |

Clave InChI |

XEEQGYMUWCZPDN-SWLSCSKDSA-N |

SMILES |

C1CCNC(C1)C(C2=CC(=NC3=C2C=CC=C3C(F)(F)F)C(F)(F)F)O |

SMILES isomérico |

C1CCN[C@@H](C1)[C@@H](C2=CC(=NC3=C2C=CC=C3C(F)(F)F)C(F)(F)F)O |

SMILES canónico |

C1CCNC(C1)C(C2=CC(=NC3=C2C=CC=C3C(F)(F)F)C(F)(F)F)O |

Densidad |

Crystal density: 1.432 g/cu cm |

melting_point |

174-176 °C |

| 51688-68-7 53230-10-7 |

|

Pictogramas |

Irritant |

Vida útil |

Stable under recommended storage conditions. /Mefloquine hydrochloride/ |

Solubilidad |

In water, 6.212 mg/L at 25 °C (est) |

Sinónimos |

Lariam Mefloquine Mefloquine Hydrochloride Mephloquine Ro 21 5998 001 Ro-21-5998-001 Ro215998001 WR 142,490 WR 177,602 WR-142,490 WR-177,602 WR142,490 WR177,602 |

Presión de vapor |

3.74X10-9 mm Hg at 25 °C (est) |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzo[a]pyrene-4,5-oxide](/img/structure/B1217752.png)